molecular formula C15H22O B7869696 Cycloheptyl (4-methylphenyl)methanol

Cycloheptyl (4-methylphenyl)methanol

Cat. No.: B7869696
M. Wt: 218.33 g/mol
InChI Key: SKSHYJKVDNSINM-UHFFFAOYSA-N
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Description

Cycloheptyl (4-methylphenyl)methanol is an organic compound that belongs to the class of alcohols It features a cycloheptyl group attached to a (4-methylphenyl)methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl (4-methylphenyl)methanol typically involves the reaction of cycloheptyl bromide with (4-methylphenyl)methanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products. The general reaction scheme is as follows:

Cycloheptyl bromide+(4-methylphenyl)methanolNaHCycloheptyl (4-methylphenyl)methanol+NaBr\text{Cycloheptyl bromide} + \text{(4-methylphenyl)methanol} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaBr} Cycloheptyl bromide+(4-methylphenyl)methanolNaH​Cycloheptyl (4-methylphenyl)methanol+NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl (4-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cycloheptyl (4-methylphenyl)ketone.

    Reduction: Formation of cycloheptyl (4-methylphenyl)alkane.

    Substitution: Formation of cycloheptyl (4-methylphenyl)halides.

Scientific Research Applications

Cycloheptyl (4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cycloheptyl (4-methylphenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl (4-methylphenyl)methanol
  • Cyclooctyl (4-methylphenyl)methanol
  • Cyclopentyl (4-methylphenyl)methanol

Uniqueness

Cycloheptyl (4-methylphenyl)methanol is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes. This uniqueness can influence its reactivity, stability, and interactions with other molecules.

Biological Activity

Cycloheptyl (4-methylphenyl)methanol is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its cycloheptyl group attached to a 4-methylphenyl moiety through a methanol linkage. The synthesis typically involves multi-step organic reactions, including the alkylation of phenolic compounds or the reduction of ketones. The following table summarizes key synthetic routes:

Synthetic Route Reagents Yield
Alkylation4-Methylphenol, Cycloheptyl bromide70-85%
ReductionCycloheptyl ketone, LiAlH465-80%

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The compound's hydrophobic cycloheptyl group enhances membrane permeability, facilitating its entry into cells where it may interact with:

  • Enzymes : Inhibition or modulation of enzyme activity linked to metabolic pathways.
  • Receptors : Binding affinity to neurotransmitter receptors, potentially influencing neurochemical signaling.
  • Ion Channels : Modulation of ion channel activity affecting cellular excitability and signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluating its efficacy against Staphylococcus aureus and Escherichia coli reported minimum inhibitory concentrations (MICs) as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages. The following table summarizes these findings:

Cytokine Control (pg/mL) Treatment (pg/mL)
IL-620050
TNF-alpha15030

This anti-inflammatory activity indicates potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity Study : A recent investigation into the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The study utilized agar diffusion methods and confirmed the compound's efficacy against both Gram-positive and Gram-negative bacteria.
  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced edema and lower cytokine levels compared to untreated controls. This suggests that the compound may modulate inflammatory responses effectively.

Properties

IUPAC Name

cycloheptyl-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-12-8-10-14(11-9-12)15(16)13-6-4-2-3-5-7-13/h8-11,13,15-16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSHYJKVDNSINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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